molecular formula C25H25N3O3S2 B12137818 N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12137818
M. Wt: 479.6 g/mol
InChI Key: IFDCSLBAJOTQBG-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzothieno[2,3-d]pyrimidine derivatives, characterized by a fused heterocyclic core incorporating sulfur and nitrogen atoms. The structure features a 3,5-dimethylphenyl acetamide group linked via a sulfanyl bridge to a hexahydrobenzothienopyrimidinone scaffold substituted with a furan-2-ylmethyl moiety. The furan ring introduces aromatic and electron-rich properties, which may enhance interactions with biological targets .

Properties

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N3O3S2/c1-15-10-16(2)12-17(11-15)26-21(29)14-32-25-27-23-22(19-7-3-4-8-20(19)33-23)24(30)28(25)13-18-6-5-9-31-18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,26,29)

InChI Key

IFDCSLBAJOTQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylaniline, furan-2-carbaldehyde, and other intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biology, this compound might be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a potential candidate for investigating interactions with biological macromolecules.

Medicine

In medicine, “this compound” could be explored for its therapeutic potential. It might exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects, depending on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound might modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Core Substituent Acetamide Substituent Key Properties (Inferred)
Target Compound Furan-2-ylmethyl 3,5-Dimethylphenyl Enhanced π-π stacking; moderate polarity
CAS 477318-97-1 4-Ethoxyphenyl 3,5-Dimethylphenyl Higher lipophilicity; metabolic stability
CAS 477330-62-4 4-Methoxyphenyl 2,3-Dimethylphenyl Reduced steric hindrance; altered target selectivity

Positional Isomerism of the Dimethylphenyl Group

The target compound’s 3,5-dimethylphenyl acetamide group differs from the 2,3-dimethylphenyl analog (CAS 477330-62-4, ). The 3,5-dimethyl configuration provides symmetrical steric hindrance, which may improve crystallinity and solubility compared to the asymmetrical 2,3-dimethyl isomer. This positional change could also affect interactions with hydrophobic enzyme pockets or receptors .

Sulfanyl vs. Alternative Linkers

The sulfanyl bridge (-S-) in the target compound contrasts with oxygen or methylene linkers in related structures. Sulfur’s polarizability and ability to form hydrogen bonds may enhance binding to metal ions or cysteine residues in biological targets. For instance, compounds with ether linkages (e.g., ) exhibit reduced flexibility and different electronic profiles .

Research Findings and Implications

  • Antioxidant Activity : Compounds with heteroaromatic substituents (e.g., furan) often exhibit radical scavenging properties, as seen in hydroxamic acids like N-phenyl-2-furohydroxamic acid (). The target compound’s furan moiety may similarly interact with reactive oxygen species .
  • Enzyme Inhibition: Benzothienopyrimidine derivatives are known to inhibit kinases and proteases. The sulfanyl bridge could mimic disulfide bonds in enzyme active sites, as observed in cysteine protease inhibitors () .

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